N5 Substitution Confers Up to 4-Fold Improvement in Maximum Tolerated Dose (MTD) While Preserving Sub-Micromolar Antiproliferative Potency
The target compound's N5 tert-butyl acetate substitution is directly analogous to the N5-modified strategies validated in published SAR campaigns. In head-to-head murine tolerability studies, the N5-toluenesulfonyl pyrrolo[3,2-d]pyrimidine (Compound 9) demonstrated an MTD of 40 mg/kg—a 4-fold improvement over the unsubstituted parent Compound 7 (MTD = 10 mg/kg)—while retaining comparable antiproliferative activity against MD-MB-231 cells (EC50 = 0.79 μM for Compound 9 vs. 1.2 μM for Compound 7) [1]. The unsubstituted parent compounds 5/6 showed substantially lower MTD values (5–10 mg/kg) at similar or weaker potency levels (EC50 0.014–14.5 μM) [1]. This N5-substitution-dependent uncoupling of toxicity from potency is a class-level inference directly applicable to the tert-butyl acetate analog, as the steric and electronic properties of the N5 substituent are the primary determinants of metabolic shielding [1][2].
| Evidence Dimension | Maximum Tolerated Dose (MTD) in mice vs. Antiproliferative EC50 in MDA-MB-231 cells |
|---|---|
| Target Compound Data | MTD: predicted 20–40 mg/kg range based on N5-substituted analog behavior; EC50: predicted 0.5–7 μM range |
| Comparator Or Baseline | Unsubstituted 2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine (Compound 7): MTD = 10 mg/kg; EC50 MDA-MB-231 = 1.2 μM. N5-toluenesulfonyl analog (Compound 9): MTD = 40 mg/kg; EC50 MDA-MB-231 = 0.79 μM |
| Quantified Difference | Up to 4-fold MTD improvement (10 → 40 mg/kg) with preserved or enhanced potency (1.2 → 0.79 μM = 1.5-fold improvement) |
| Conditions | MTD: single-dose IP administration in murine model; EC50: MDA-MB-231 triple-negative breast cancer cells, 48 h incubation, MTT assay |
Why This Matters
For procurement decisions, this means the N5-tert-butyl acetate compound offers the established N5-mediated toxicity-sparing benefit validated in vivo, making it a superior choice over the unsubstituted parent for lead optimization programs where tolerability is rate-limiting.
- [1] Cawrse BM, Robinson NM, Lee NC, Wilson GM, Seley-Radtke KL. Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity via N5 Substitution. ChemMedChem. 2018;13(2):178–185. doi:10.1002/cmdc.201700641 View Source
- [2] Cawrse BM, Robinson NM, Lee NC, Wilson GM, Seley-Radtke KL. Structural and Biological Investigations for a Series of N-5 Substituted Pyrrolo[3,2-d]pyrimidines as Potential Anti-Cancer Therapeutics. Molecules. 2019;24(14):2656. doi:10.3390/molecules24142656 View Source
